molecular formula C16H28O B14295005 Hexadeca-4,6,11-trien-1-ol CAS No. 123314-20-5

Hexadeca-4,6,11-trien-1-ol

Cat. No.: B14295005
CAS No.: 123314-20-5
M. Wt: 236.39 g/mol
InChI Key: FVWUQNJBUJLAGK-UHFFFAOYSA-N
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Description

Hexadeca-4,6,11-trien-1-ol is a polyunsaturated alcohol with a unique structure characterized by three conjugated double bonds and a hydroxyl group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexadeca-4,6,11-trien-1-ol typically involves multiple steps to ensure the correct formation of the conjugated double bonds and the terminal hydroxyl group. One common method involves the use of Sonogashira coupling, followed by stereoselective hydrogenation and Wittig reaction. For instance, the stereoselective formation of conjugated double bonds can be achieved using Sonogashira coupling with (E)-5-bromopent-4-en-1-ol, followed by hydrogenation of the enyne and formation of the double bond via Wittig reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of commercially available starting materials and efficient catalytic processes are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Hexadeca-4,6,11-trien-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Formation of hexadeca-4,6,11-trienal or hexadeca-4,6,11-trienoic acid.

    Reduction: Formation of hexadecan-1-ol.

    Substitution: Formation of hexadeca-4,6,11-trien-1-chloride.

Scientific Research Applications

Hexadeca-4,6,11-trien-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hexadeca-4,6,11-trien-1-ol involves its interaction with specific molecular targets and pathways. The conjugated double bonds and hydroxyl group allow it to participate in various biochemical reactions, potentially affecting cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Hexadeca-4,6,10-trien-1-ol: Another polyunsaturated alcohol with similar structural features but different double bond positions.

    Hexadeca-4,6,11-trienal: An aldehyde derivative with similar conjugated double bonds.

Uniqueness: Hexadeca-4,6,11-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a terminal hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

123314-20-5

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

hexadeca-4,6,11-trien-1-ol

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,10-13,17H,2-4,7-9,14-16H2,1H3

InChI Key

FVWUQNJBUJLAGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCC=CC=CCCCO

Origin of Product

United States

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